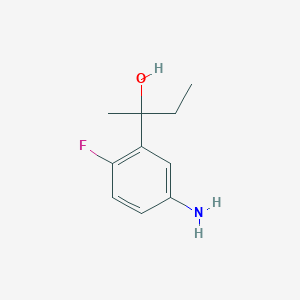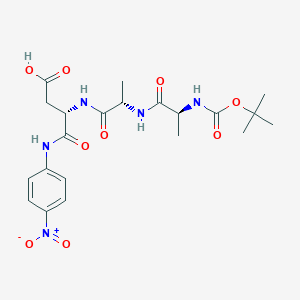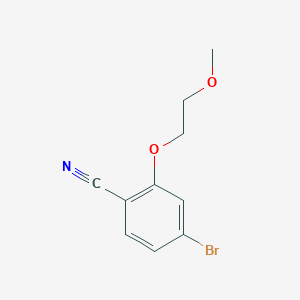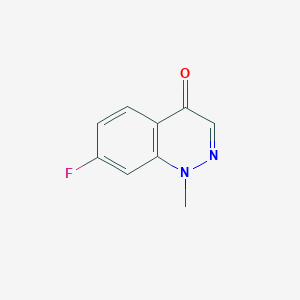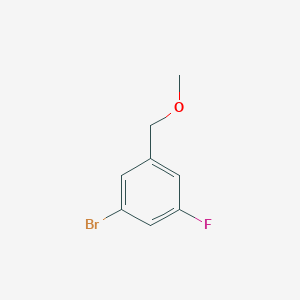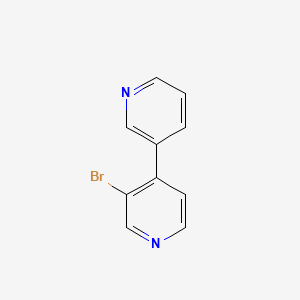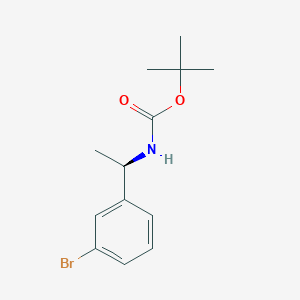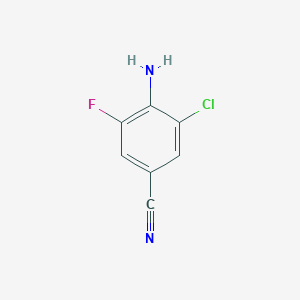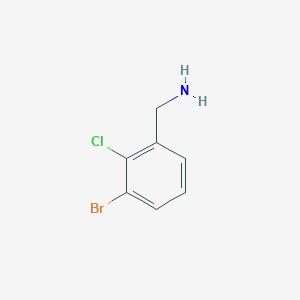
(3-Bromo-2-chlorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromo-2-chlorophenyl)methanamine” is a chemical compound with the CAS Number: 1044256-91-8 . It has a molecular weight of 220.5 . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for “(3-Bromo-2-chlorophenyl)methanamine” is1S/C7H7BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(3-Bromo-2-chlorophenyl)methanamine” has a molecular weight of 220.5 . It is typically in liquid form and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
1. Hapten Synthesis and Immunoassays
(4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl) methanamine, a hapten of chlorfenapyr, was synthesized for use in immunoassays. This derivative was conjugated to proteins to form complete antigens, used to immunize rabbits, and showed promising results in enzyme-linked immunosorbent assay (ELISA) tests, indicating its potential in biological and chemical research applications (Liu ShunZi & Xu Han-hong, 2009).
2. Crystal Structure Analysis and Potential Cancer Inhibition
Studies on compounds structurally similar to (3-Bromo-2-chlorophenyl)methanamine have shown interesting results in crystal structure analysis and theoretical investigations. One such compound demonstrated potential as a cancer inhibitor in molecular docking studies, showcasing the potential of similar molecules in medical research (R. Kamaraj et al., 2021).
3. Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds structurally related to (3-Bromo-2-chlorophenyl)methanamine has been developed. This process highlights the compound's potential in creating pure enantiomers for use in various scientific applications, particularly in chemical research (Shuo Zhang et al., 2014).
4. Organic Synthesis and Chemical Reactions
The compound's derivatives have been used in various organic syntheses and chemical reactions. For instance, research involving the bromination of related compounds has provided valuable insights into the synthesis of bromo-substituted organic molecules, crucial in pharmaceutical and chemical industries (K. Kobayashi et al., 2013).
5. Antimicrobial and Antifungal Applications
Synthesized derivatives of (3-Bromo-2-chlorophenyl)methanamine have shown antimicrobial and antifungal activities, indicating its potential use in developing new therapeutic agents (B. G. Rao et al., 2013).
Safety And Hazards
“(3-Bromo-2-chlorophenyl)methanamine” is classified as dangerous, with hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(3-bromo-2-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIHXQAESJVGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-chlorophenyl)methanamine | |
CAS RN |
1044256-91-8 |
Source


|
| Record name | (3-bromo-2-chlorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

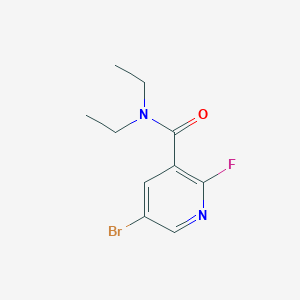
![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)
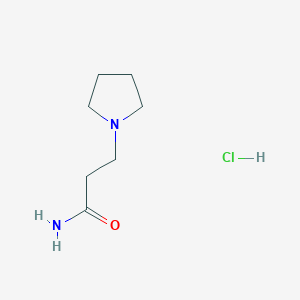
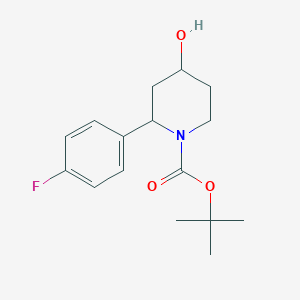
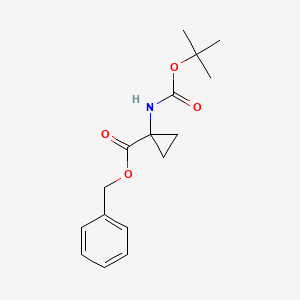
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)
